Cas no 347389-74-6 (2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Ethynyl-4,4,5,5-tertamethyl-1,3,2-dioxaborolane
- 2-Ethynyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Ethynylboronic Acid Pinacol Ester
- 1,3,2-Dioxaborolane, 2-ethynyl-4,4,5,5-tetramethyl-
- Pinacol ethynylborate
- EthynylboronicAcidPinacolEster
- C8H13BO2
- SBB074258
- 1711AJ
- STL433229
- AB66711
- TRA0080624
- EBD3054599
- SY019139
- BC001407
- AB0199473
- ST4151041
- AKOS016347688
- SCHEMBL11926945
- AS-54506
- DB-069066
- MFCD13182122
- E1074
- CS-W010958
- EN300-91456
- Z1255451752
- ALBB-030726
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, AldrichCPR
- DTXSID60579181
- s10878
- 347389-74-6
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD13182122
- Inchi: 1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3
- InChI Key: ZEOXJIIUMORBNN-UHFFFAOYSA-N
- SMILES: O1B(C#C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 152.10100
- Monoisotopic Mass: 152.1008598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
Experimental Properties
- Density: 0.93
- Boiling Point: 140°C/21.5mmHg(lit.)
- Flash Point: 34 ºC
- Refractive Index: 1.4300 to 1.4340
- PSA: 18.46000
- LogP: 1.25100
- Sensitiveness: Sensitive to heat and humidity
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- HazardClass:3
- PackingGroup:III
- Storage Condition:0-10°C
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0169P-1g |
Ethynylboronic acid pinacol ester |
347389-74-6 | 97% | 1g |
1339.91CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0169P-5g |
Ethynylboronic acid pinacol ester |
347389-74-6 | 97% | 5g |
4155.41CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0169P-500mg |
Ethynylboronic acid pinacol ester |
347389-74-6 | 97% | 500mg |
1093.97CNY | 2021-05-07 | |
| Chemenu | CM244017-250mg |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
347389-74-6 | 95+% | 250mg |
$82 | 2021-08-04 | |
| Chemenu | CM244017-1g |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
347389-74-6 | 95+% | 1g |
$156 | 2021-08-04 | |
| Chemenu | CM244017-5g |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
347389-74-6 | 95+% | 5g |
$485 | 2021-08-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1074-1G |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
347389-74-6 | >95.0%(GC) | 1g |
¥350.00 | 2024-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136568-1g |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
347389-74-6 | ≥95% | 1g |
¥279.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E136568-250mg |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
347389-74-6 | ≥95% | 250mg |
¥95.90 | 2023-09-03 | |
| Ambeed | A777138-100mg |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
347389-74-6 | 95% | 100mg |
$11.0 | 2023-03-07 |
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-Ethynyl-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane: A Comprehensive Overview
The compound 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 347389-74-6, is a significant molecule in the field of organic chemistry. This compound is a derivative of dioxaborolane and has gained attention due to its unique structural properties and potential applications in various chemical reactions. The molecule's structure consists of a boron-containing ring system with substituents that provide it with distinct reactivity and stability.
Recent studies have highlighted the importance of dioxaborolane derivatives in modern organic synthesis. The presence of an ethynyl group in this compound introduces interesting electronic properties that make it a valuable reagent in cross-coupling reactions. Specifically, the ethynyl group can act as a nucleophile or undergo various transformations depending on the reaction conditions. This versatility has made 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane a subject of interest in both academic and industrial research.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the dioxaborolane core. Researchers have explored various methods to optimize the synthesis pathway, ensuring high yields and purity. One notable approach involves the use of transition metal catalysts to facilitate key steps in the synthesis. These advancements have not only improved the production efficiency but also opened up new avenues for exploring similar compounds with modified substituents.
In terms of applications, 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown promise in organoboron chemistry. Its ability to participate in Suzuki-Miyaura couplings and other cross-coupling reactions makes it a valuable tool for constructing complex molecular architectures. Recent research has demonstrated its effectiveness in forming biaryl compounds and heterocyclic systems with high regioselectivity and stereoselectivity.
The stability of this compound under various reaction conditions is another area that has been extensively studied. Its tetramethyl substituents provide steric protection to the boron center while maintaining its reactivity. This balance between stability and reactivity is crucial for its use in demanding synthetic protocols where precise control over reaction outcomes is essential.
Furthermore, computational studies have provided insights into the electronic structure and bonding characteristics of this compound. These studies have helped elucidate the mechanism behind its reactivity in different chemical transformations. By understanding these fundamental aspects at an atomic level, researchers can design more efficient synthetic strategies and predict the behavior of related compounds.
In conclusion, 2-Ethynyl-4,4,5,5-tetramethyl-1,3,dioxaborolane stands out as a versatile molecule with significant potential in organic synthesis. Its unique structure and reactivity continue to drive innovative research across various disciplines within chemistry. As advancements in synthetic methodologies and computational modeling progress further insights into its properties and applications are expected to emerge.
347389-74-6 (2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Related Products
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